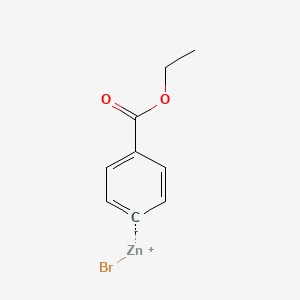

4-(Ethoxycarbonyl)phenylzinc bromide

Description

BenchChem offers high-quality 4-(Ethoxycarbonyl)phenylzinc bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Ethoxycarbonyl)phenylzinc bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

bromozinc(1+);ethyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9O2.BrH.Zn/c1-2-11-9(10)8-6-4-3-5-7-8;;/h4-7H,2H2,1H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXFMOPVOFKMPJN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=[C-]C=C1.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131379-15-2 | |

| Record name | 131379-15-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical properties of 4-(Ethoxycarbonyl)phenylzinc bromide in THF

Executive Summary

4-(Ethoxycarbonyl)phenylzinc bromide is a specialized organozinc reagent that bridges the gap between high reactivity and functional group tolerance. Unlike organolithium or Grignard reagents, which catastrophically react with electrophilic functional groups like esters, this organozinc species allows for the retention of the ethoxycarbonyl moiety during carbon-carbon bond formation.

This guide provides a rigorous examination of its chemical properties, synthesis via direct insertion (Knochel-type), and application in Palladium-catalyzed Negishi cross-coupling. It is designed for researchers requiring high-fidelity protocols for synthesizing complex pharmaceutical intermediates.

Chemical Profile & Properties[1][2][3][4][5][6]

The reagent is typically supplied or prepared as a 0.5 M solution in Tetrahydrofuran (THF) .[1][2][3] Its stability is derived from the moderate polarity of the carbon-zinc bond, which suppresses self-reaction with the internal ester group while maintaining sufficient nucleophilicity for transmetallation.

Table 1: Physicochemical Specifications

| Property | Value | Note |

| IUPAC Name | Bromo-[4-(ethoxycarbonyl)phenyl]zinc | |

| CAS Number | 131379-40-3 | Active species |

| Molecular Formula | C₉H₉BrO₂Zn | |

| Molecular Weight | 294.45 g/mol | |

| Concentration | 0.5 M (Typical) | In anhydrous THF |

| Density | 0.992 g/mL | At 25°C |

| Appearance | Clear to slightly hazy liquid | Grey precipitate indicates degradation |

| Storage | 2–8°C | Under Argon/Nitrogen; Air/Moisture Sensitive |

Synthesis & Preparation Strategies

The Chemoselectivity Paradox

Attempting to synthesize this reagent via a Lithium-Halogen exchange or Grignard formation is a fundamental error. The intermediate aryl lithium or magnesium species would immediately attack the ester group (self-immolation), leading to polymerization or tertiary alcohol formation.

The Solution: Direct insertion of Zinc into the Carbon-Halide bond.[4]

Protocol A: Knochel-Type Direct Insertion (Recommended)

This method utilizes Lithium Chloride (LiCl) to solubilize the organozinc species, cleaning the metal surface and preventing passivation.

Reagents:

-

Ethyl 4-bromobenzoate (1.0 equiv)

-

Zinc dust (1.5 – 2.0 equiv, <10 micron preferred)

-

Lithium Chloride (anhydrous, 1.1 equiv)

-

THF (anhydrous)

-

Activators: 1,2-Dibromoethane (5 mol%), TMSCl (1 mol%)

Step-by-Step Methodology:

-

Drying: Flame-dry a Schlenk flask containing LiCl under high vacuum. This is critical; LiCl is hygroscopic.

-

Zinc Activation: Add Zinc dust.[5] Heat to 150°C under vacuum for 20 mins. Cool to RT and backfill with Argon.

-

Solvation: Add anhydrous THF.

-

Chemical Activation: Add 1,2-dibromoethane and heat gently until ethylene evolution (bubbling) occurs. Allow to cool. Add TMSCl to scour the oxide layer.

-

Insertion: Add Ethyl 4-bromobenzoate dropwise.

-

Reaction: Stir at mild heat (approx. 30–50°C) for 2–4 hours. Monitor by GC-MS (quench aliquot with iodine).

-

Filtration: Allow unreacted Zinc to settle. Cannulate the supernatant through a glass frit filter into a storage bottle.

Visualization: Preparation Workflow

Figure 1: Logical workflow for the preparation of 4-(Ethoxycarbonyl)phenylzinc bromide via LiCl-mediated direct insertion.

Reactivity Profile: The Negishi Coupling[1][5][8][10][11]

The primary utility of this reagent is in Negishi Cross-Coupling . It serves as the nucleophile, transferring the ester-functionalized aryl group to an aryl halide electrophile catalyzed by Palladium or Nickel.

Mechanism[5][8][12][13]

-

Oxidative Addition: Pd(0) inserts into the Aryl-Halide (Electrophile) bond.

-

Transmetallation: The rate-determining step where the Zinc moiety transfers its organic ligand to the Palladium center.[6] The presence of LiCl (from preparation) accelerates this step by forming a reactive zincate species

. -

Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).

Experimental Protocol: Coupling with 3-Bromopyridine

Reagents:

-

4-(Ethoxycarbonyl)phenylzinc bromide (0.5 M in THF, 1.2 equiv)

-

3-Bromopyridine (1.0 equiv)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dba)₂/S-Phos for difficult substrates.

-

Solvent: THF (or THF/NMP mix for higher rates).

Procedure:

-

Charge a reaction vessel with 3-Bromopyridine and Pd catalyst under Argon.

-

Add the organozinc reagent dropwise at Room Temperature.

-

Heat to 60°C. Conversion is typically complete within 2–6 hours.

-

Quench: Cool to RT and add saturated NH₄Cl solution.

-

Workup: Extract with EtOAc, wash with brine, dry over MgSO₄.

Visualization: Catalytic Cycle

Figure 2: The Negishi catalytic cycle. The organozinc reagent enters at the Transmetallation step (Blue).

Handling, Stability & Troubleshooting

Titration (Quality Control)

Before use, the precise concentration should be determined. The Iodine Titration method is standard:

-

Weigh a known amount of Iodine (I₂) into a dry flask.

-

Dissolve in dry THF.

-

Titrate with the organozinc solution until the brown color of iodine persists (or disappears, depending on indicator method; typically, titrate I₂ solution into the organozinc until color persists, or vice versa).

-

Preferred: Add organozinc to a known mass of I₂ in THF. The endpoint is the disappearance of the brown color.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield during Synthesis | Zinc surface passivation | Increase activation (more TMSCl) or use Rieke Zinc. Ensure LiCl is strictly anhydrous. |

| Precipitate in Bottle | Salt crashing out (ZnBr₂/LiCl) | If solution is clear above, it is likely usable. Titrate supernatant. If white solid is abundant, LiCl concentration may be too high. |

| Stalled Coupling Reaction | Catalyst poisoning or slow transmetallation | Add a polar co-solvent (NMP or DMI) to break up Zinc aggregates. Increase catalyst loading. |

| Exotherm upon addition | Moisture contamination | Stop addition. Check inert gas lines. Organozincs hydrolyze exothermically. |

Safety Hazards

-

H225: Highly flammable liquid and vapor.

-

H314: Causes severe skin burns and eye damage (due to hydrolysis to HBr/Zn(OH)₂).

-

Reactivity: Reacts violently with water. Not pyrophoric in the strictest sense (like t-BuLi), but can smoke in air.

References

-

Knochel, P., et al. (2006). Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange. Angewandte Chemie International Edition. Link (Foundational work on LiCl-mediated insertion).

-

Sigma-Aldrich. (n.d.).[1] 2-(Ethoxycarbonyl)phenylzinc bromide solution Product Specification. Link

-

Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie. Link (Mechanistic basis for LiCl solubilization).

-

Negishi, E. (2011). Magical Power of Transition Metals: Past, Present, and Future (Nobel Lecture). Angewandte Chemie International Edition. Link

Sources

- 1. 2-(Ethoxycarbonyl)phenylzinc bromide 0.5M tetrahydrofuran 131379-40-3 [sigmaaldrich.com]

- 2. 131379-40-3 CAS MSDS (2-(ETHOXYCARBONYL)PHENYLZINC BROMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. regentchemicals.com.sg [regentchemicals.com.sg]

- 4. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 7. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

Molecular structure and weight of 4-(Ethoxycarbonyl)phenylzinc bromide

Part 1: Executive Summary & Structural Profile

4-(Ethoxycarbonyl)phenylzinc bromide is a functionalized organozinc reagent widely utilized in medicinal chemistry for the introduction of the ethyl benzoate moiety via transition-metal-catalyzed cross-coupling reactions. Unlike rigid Grignard or organolithium reagents, this zinc species exhibits high functional group tolerance, allowing for the presence of the sensitive ester functionality during C–C bond formation.

Its primary utility lies in Negishi cross-coupling , where it serves as a nucleophilic partner to couple with aryl, heteroaryl, or vinyl halides. The presence of the para-ethoxycarbonyl group makes it a valuable precursor for synthesizing benzoic acid derivatives, which are ubiquitous pharmacophores in drug discovery.

Physicochemical Properties[1][2][3]

| Property | Data |

| IUPAC Name | Bromo(4-ethoxycarbonylphenyl)zinc |

| Common Name | 4-(Ethoxycarbonyl)phenylzinc bromide |

| CAS Number | 131379-15-2 |

| Molecular Formula | C |

| Molecular Weight | 294.46 g/mol |

| Appearance | Clear to slightly hazy liquid (typically 0.5 M in THF) |

| Density | ~1.02 g/mL (0.5 M solution) |

| Solubility | Soluble in THF, Diglyme; reacts violently with water/protic solvents |

| Stability | Air and moisture sensitive; stable under Argon/Nitrogen at 2–8°C |

Part 2: Synthesis & Preparation Protocols

While commercially available, in-situ preparation is often preferred to ensure maximum activity and accurate titer. Two primary methods exist: Rieke Zinc insertion and LiCl-mediated direct insertion (Knochel method) .

Recommended Method: LiCl-Mediated Direct Insertion

The Knochel method is superior for laboratory scale due to higher safety profiles compared to Rieke zinc. The addition of Lithium Chloride (LiCl) is critical; it solubilizes the organozinc species by forming a "turbo-Grignard" like species (

Reagents

-

Substrate: Ethyl 4-bromobenzoate (1.0 equiv)

-

Metal: Zinc dust (1.5 – 2.0 equiv, <10 micron particle size preferred)

-

Additive: Lithium Chloride (anhydrous, 1.5 equiv)

-

Activators: 1,2-Dibromoethane (5 mol%), Trimethylsilyl chloride (TMSCl, 1 mol%)

-

Solvent: Anhydrous THF

Step-by-Step Protocol

-

Drying: Flame-dry a Schlenk flask under vacuum and refill with Argon (3 cycles).

-

LiCl Preparation: Add anhydrous LiCl to the flask. Heat to 150°C under high vacuum for 2 hours to remove trace water. Cool to room temperature (RT) under Argon.

-

Zinc Activation: Add Zinc dust and anhydrous THF.

-

Add 1,2-dibromoethane and heat to reflux for 1 minute. Cool to RT.

-

Add TMSCl and stir for 5 minutes.

-

-

Insertion: Add Ethyl 4-bromobenzoate dropwise.

-

Note: The ester group is electron-withdrawing, which facilitates the oxidative addition of Zn into the C–Br bond compared to electron-rich systems.

-

-

Reaction: Stir at 25°C–50°C. Conversion is usually complete within 2–4 hours.

-

Filtration: Allow excess Zn to settle. Cannulate the supernatant through a syringe filter into a dry, Argon-purged storage bottle.

Visualization: Synthesis Workflow

Caption: Workflow for the LiCl-mediated preparation of 4-(Ethoxycarbonyl)phenylzinc bromide.

Part 3: Quality Control (Titration)

Trusting the concentration of your organozinc reagent is non-negotiable. Decomposition leads to "silent" failures in coupling reactions.

Method: Iodometric Titration (The "Knochel Titration")

This method relies on the rapid reaction of Iodine (

-

Standard Solution: Weigh accurately ~250 mg of Iodine (

) into a dry vial. Dissolve in 5 mL of a 0.5 M LiCl solution in anhydrous THF. -

Titration:

-

Calculation:

Part 4: Applications & Reactivity[5][6]

The primary application is the Negishi Cross-Coupling . This reagent couples efficiently with aryl iodides, bromides, and triflates.

Mechanistic Insight

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The key advantage of this zinc reagent is the Transmetalation step.[2] Zinc is more electropositive than Palladium, allowing the transfer of the 4-ethoxycarbonylphenyl group to the Pd center. The presence of LiCl (from synthesis) accelerates this step by forming zincate intermediates (

Standard Coupling Protocol

-

Catalyst: Pd(OAc)

(1-2 mol%) + SPhos (2-4 mol%) OR Pd(PPh -

Electrophile: Aryl Iodide (1.0 equiv).

-

Nucleophile: 4-(Ethoxycarbonyl)phenylzinc bromide (1.2 – 1.5 equiv).

-

Solvent: THF.

-

Conditions: Room temperature to 60°C.

Visualization: Negishi Catalytic Cycle

Caption: Negishi catalytic cycle. The zinc reagent enters at the Transmetalation step (top right).

Part 5: References

-

Fisher Scientific. 4-(Ethoxycarbonyl)phenylzinc bromide, 0.5M in THF. Retrieved from

-

Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition. (Foundational work on LiCl solubilization effects).

-

Sigma-Aldrich. Organozinc Reagents Product Guide. Retrieved from

-

Huo, S. (2003).[3] Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides. Organic Letters. Retrieved from

-

BenchChem. Navigating the Stability of Organozinc Reagents: A Technical Guide. Retrieved from

Sources

Stability and Synthesis of Ester-Functionalized Aryl Zinc Reagents

A Technical Guide for Drug Discovery & Process Chemistry

Executive Summary

The incorporation of ester functionalities into organometallic reagents has historically been a "forbidden" transformation due to the high nucleophilicity of lithium and magnesium species, which leads to rapid self-condensation (Claisen-type) or polymerization. Aryl zinc reagents (ArZnX) bridge this gap. Possessing a highly covalent C–Zn bond (approx. 85% covalency), these reagents exhibit a unique "chemoselective inertness"—they remain stable in the presence of sensitive electrophiles (esters, ketones, nitriles) yet react efficiently when activated by transition metal catalysts (Pd, Cu, Ni). This guide details the mechanistic underpinnings, preparation protocols, and stability profiles of ester-functionalized aryl zinc reagents, with a focus on the LiCl-mediated "Turbo" technologies developed by the Knochel group.

Part 1: Mechanistic Basis of Stability

The Covalent Advantage

The stability of ester-functionalized aryl zinc reagents stems directly from the Pauling electronegativity of zinc (1.65), which is significantly higher than magnesium (1.31) or lithium (0.98).[1]

-

Bond Character: The C–Zn bond behaves more like a C–Sn bond than a C–Mg bond. It lacks the polarization required to attack the carbonyl carbon of an ester at ambient temperatures without catalytic activation.

-

Orbital Availability: While the C–Zn bond is kinetically stable toward esters, the zinc center possesses empty low-lying p-orbitals.[2] This allows for rapid transmetallation to transition metals (e.g., Pd(II) or Cu(I)), effectively "switching on" the nucleophilicity only when desired [1].

The Role of Lithium Chloride (The "Turbo" Effect)

Standard organozinc halides (RZnX) form tight polymeric aggregates in THF, resulting in low solubility and sluggish reactivity. The addition of stoichiometric LiCl creates a "Turbo" reagent (RZnX·LiCl).[1][3][4][5][6][7][8]

-

De-aggregation: LiCl breaks the polymeric zinc lattice into reactive monomeric or dimeric species of the type [ArZn(Cl)2]Li.

-

Solubility: This complexation dramatically increases solubility in THF, allowing for higher concentration reagents (up to 1.0 M).

-

Surface Cleaning: In direct insertion methods, LiCl aids in solubilizing the zinc oxide layer from the metal surface, exposing active Zn(0) sites [2].

Part 2: Strategic Preparation Workflows

Selecting the correct preparation method is critical for yield and functional group integrity.

Decision Matrix: Route Selection

Figure 1: Decision matrix for synthesizing ester-functionalized aryl zinc reagents based on substrate properties.

Protocol A: LiCl-Mediated Direct Insertion (Recommended)

This method is ideal for aryl iodides and activated bromides containing esters.

Reagents:

-

Zinc dust (fine powder, <10 µm)

-

LiCl (anhydrous)

-

Activators: 1,2-Dibromoethane (5 mol%), TMSCl (1 mol%)

-

Solvent: Dry THF

Step-by-Step Protocol:

-

Drying: Flame-dry a Schlenk flask under Argon. Add LiCl (1.5 equiv) and heat to 150°C under high vacuum for 1 hour to remove all traces of water.

-

Zinc Addition: Cool to RT, add Zinc dust (1.5 equiv), and flush with Argon. Add dry THF to achieve a concentration of ~1.0 M relative to the substrate.

-

Activation: Add 1,2-dibromoethane (5 mol%) and heat to reflux for 1 minute. Cool to RT. Add TMSCl (1 mol%) and stir for 5 minutes.

-

Insertion: Add the ester-functionalized aryl iodide (1.0 equiv) neat or as a concentrated THF solution.

-

Reaction: Stir at 25°C. Reaction is typically complete in 1–24 hours (monitor by GC-MS on hydrolyzed aliquot).

-

Filtration: Allow excess Zn to settle. Cannulate the supernatant (the ArZnI·LiCl reagent) into a fresh dry flask.

Validation: Titrate using iodine in THF to determine precise concentration [3].

Protocol B: The "Barbier-Type" Magnesiation-Trap

For aryl bromides or chlorides that are sluggish to react with Zn dust, a magnesium insertion in the presence of ZnCl₂ is superior.

Mechanism: Ar-Br + Mg -> [Ar-MgBr] (Transient) + ZnCl2 -> Ar-ZnCl + MgBrCl The transient Grignard species, which would normally attack the ester, is intercepted by ZnCl₂ faster than the rate of self-condensation.

Step-by-Step Protocol:

-

Place Mg turnings (2.5 equiv) and anhydrous LiCl (1.2 equiv) in THF.

-

Add ZnCl₂ (1.1 equiv) (using a 1.0 M solution in THF is convenient).

-

Activate Mg with DIBAL-H (1 mol%) or 1,2-dibromoethane.

-

Slowly add the ester-functionalized aryl bromide at 0°C.

-

Stir at 25°C until conversion is complete.

Part 3: Stability Data & Optimization

Thermal and Chemical Stability

Ester-functionalized zinc reagents exhibit remarkable thermal stability compared to their Mg/Li counterparts.

Table 1: Comparative Stability of p-Ethoxycarbonylphenyl-Metal Reagents

| Metal Species | Solvent | Temp (°C) | Half-Life ( | Decomposition Mode |

| Ar-Li | THF | -78 | < 5 min | Self-condensation (Polymerization) |

| Ar-MgBr | THF | -20 | < 1 hour | Self-condensation |

| Ar-ZnI | THF | 25 | > 3 months | Protonation (if seal leaks) |

| Ar-ZnI·LiCl | THF | 25 | > 2 weeks | Slow aggregation/precipitation |

| Ar-Zn(OPiv) | Solid | 25 | Indefinite | Air/Moisture stable (Solid state) |

The Pivalate Solution (Solid-State Stability)

For maximum stability, converting the zinc halide to a zinc pivalate (ArZnOPiv) creates a solid, air-stable reagent. The pivalate ligand creates a bulky, oligomeric cage that shields the C–Zn bond from moisture in the air [4].

Protocol: Add Zn(OPiv)2 (1.0 equiv) to the prepared ArMgX or ArZnX solution. Evaporate solvent to obtain the solid reagent.[9]

Part 4: Troubleshooting & Best Practices

Common Failure Modes

-

Stalled Insertion: Usually due to "passivated" zinc.

-

Fix: Increase the amount of TMSCl activation. Ensure LiCl was dried at high temp (hygroscopic LiCl is the #1 killer of this reaction).

-

-

Ester Decomposition:

-

Cause: Presence of residual Mg(0) or un-transmetallated Grignard species.

-

Fix: In Method B, ensure ZnCl₂ is present in slight excess (1.1 equiv) before adding the halide.

-

-

Precipitation:

-

Cause: Saturation of zinc salts.

-

Fix: Add dry THF.[9] ArZnX·LiCl reagents are most stable at 0.5 – 1.0 M concentrations.

-

Titration (Self-Validating Step)

Never assume the yield is 100%. Always titrate before use. Iodometric Titration:

-

Take an aliquot (0.5 mL) of the organozinc reagent.

-

Add to a known excess of Iodine (

) in THF. -

Back-titrate the remaining

with aqueous -

Calculation: Active Zn = (Total

- Remaining

References

-

Knochel, P. et al. (2006).[3][10] Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides. Angewandte Chemie International Edition. Link

-

Knochel, P. et al. (2011). The Preparation of Functionalized Organozinc Reagents using LiCl-Mediated Zinc Insertion. Nature Protocols. Link

-

Krasovskiy, A. & Knochel, P. (2006).[10] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition. Link

-

Manolikakes, S. M., et al. (2014).[4][11] Air-Stable Solid Aryl and Heteroaryl Organozinc Pivalates: Syntheses and Applications. Chemistry – A European Journal.[1] Link

Sources

- 1. Group of Prof. Paul Knochel | LMU München | Zinc reagents [knochel.cup.uni-muenchen.de]

- 2. organicreactions.org [organicreactions.org]

- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 4. Organozinc pivalate reagents: segregation, solubility, stabilization, and structural insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Preparation of Polyfunctional Organozinc Halides by an InX3 - and LiCl-Catalyzed Zinc Insertion to Aryl and Heteroaryl Iodides and Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BJOC - Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents [beilstein-journals.org]

- 8. Knochel-Hauser Base | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]

- 11. Air-stable solid aryl and heteroaryl organozinc pivalates: syntheses and applications in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Ethoxycarbonyl)phenylzinc Bromide: Synthesis, Identification, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction to Organozinc Reagents and the Significance of 4-(Ethoxycarbonyl)phenylzinc Bromide

Organozinc compounds, organometallic species featuring a carbon-zinc bond, hold a pivotal position in modern organic synthesis. First prepared by Edward Frankland in 1848, these reagents have evolved from chemical curiosities to indispensable tools for the construction of complex molecular architectures.[1] Unlike their more reactive organolithium and Grignard counterparts, organozinc reagents exhibit a remarkable tolerance for a wide array of functional groups, including esters, nitriles, and ketones.[1] This functional group compatibility stems from the lower polarity and nucleophilicity of the carbon-zinc bond, enabling chemists to perform intricate transformations on highly functionalized substrates without the need for extensive protecting group strategies.

Among the vast family of organozinc reagents, 4-(ethoxycarbonyl)phenylzinc bromide has emerged as a particularly valuable building block. Its structure incorporates a versatile para-substituted benzoate moiety, a common motif in pharmaceuticals, agrochemicals, and materials science. The ability to introduce this functionalized aromatic ring with high precision and under mild conditions makes it a sought-after reagent in drug discovery and process development. This guide provides a comprehensive overview of 4-(ethoxycarbonyl)phenylzinc bromide, from its fundamental identifiers to detailed protocols for its synthesis and application in one of the most powerful carbon-carbon bond-forming reactions: the Negishi cross-coupling.

Core Identifiers and Physicochemical Properties

Accurate identification and understanding of a chemical's properties are paramount for its safe and effective use. The following table summarizes the key identifiers and physicochemical data for 4-(ethoxycarbonyl)phenylzinc bromide.

| Identifier | Value |

| CAS Number | 131379-15-2[2][3][4] |

| IUPAC Name | zinc;ethyl 4-bromobenzoate |

| Synonyms | (4-Carboethoxyphenyl)zinc bromide |

| Chemical Formula | C₉H₉BrO₂Zn[2] |

| Molecular Weight | 294.45 g/mol [2][4] |

| Appearance | Typically supplied as a 0.5 M solution in Tetrahydrofuran (THF)[2][5] |

| Sensitivity | Air and moisture sensitive[4][6][7] |

| Solubility | Soluble in organic solvents like THF[8] |

Synthesis of 4-(Ethoxycarbonyl)phenylzinc Bromide: A Detailed Protocol

The preparation of arylzinc halides via the direct insertion of zinc metal into an aryl halide is a robust and widely used method. The reactivity of this process is significantly enhanced by the addition of lithium chloride (LiCl), which is thought to solubilize the organozinc species from the metal surface, thereby exposing fresh zinc for reaction.[2][3][4] The following protocol details the synthesis of a 0.5 M solution of 4-(ethoxycarbonyl)phenylzinc bromide in THF.

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of 4-(ethoxycarbonyl)phenylzinc bromide.

Step-by-Step Methodology

Materials:

-

Ethyl 4-bromobenzoate

-

Zinc dust (<10 micron, activated)

-

Anhydrous Lithium Chloride (LiCl)

-

Anhydrous Tetrahydrofuran (THF)

-

Inert gas (Argon or Nitrogen)

-

Standard Schlenk line or glovebox equipment

Procedure:

-

Preparation of Glassware: A three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a rubber septum is thoroughly flame-dried under vacuum and subsequently cooled to room temperature under a positive pressure of argon. Maintaining an inert atmosphere is critical due to the moisture and air sensitivity of the organozinc product.[6][7]

-

Reagent Addition:

-

Under a positive flow of argon, add zinc dust (1.5 equivalents) and anhydrous LiCl (1.0 equivalent) to the flask.

-

Add anhydrous THF to achieve a final desired concentration of 0.5 M (based on the limiting reagent, ethyl 4-bromobenzoate).

-

Slowly add ethyl 4-bromobenzoate (1.0 equivalent) to the stirred suspension via syringe. The reaction is often exothermic, and a controlled addition rate is advised.

-

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by taking small aliquots, quenching them with a saturated aqueous solution of ammonium chloride, extracting with an organic solvent (e.g., ethyl acetate), and analyzing the organic layer by Gas Chromatography (GC) to observe the disappearance of the starting aryl bromide.

-

Work-up and Storage:

-

Once the reaction is complete (typically after several hours), stop the stirring and allow the excess zinc dust to settle at the bottom of the flask.

-

The resulting supernatant, which is the solution of 4-(ethoxycarbonyl)phenylzinc bromide, is then carefully transferred via cannula to a dry, argon-flushed storage vessel (e.g., a Sure/Seal™ bottle).

-

The solution is now ready for use in subsequent reactions. It is typically stored under an inert atmosphere in a refrigerator.

-

Application in Negishi Cross-Coupling: An Exemplary Protocol

The Negishi cross-coupling is a palladium- or nickel-catalyzed reaction that couples an organozinc compound with an organic halide or triflate, forming a new carbon-carbon bond.[9][10] This reaction is renowned for its broad substrate scope and high functional group tolerance. The following protocol describes the coupling of the prepared 4-(ethoxycarbonyl)phenylzinc bromide solution with 4-iodoanisole.

Catalytic Cycle of the Negishi Cross-Coupling

Caption: The catalytic cycle of the Negishi cross-coupling reaction.

Step-by-Step Methodology

Materials:

-

0.5 M solution of 4-(ethoxycarbonyl)phenylzinc bromide in THF (prepared as above)

-

4-Iodoanisole

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Catalyst Pre-formation: In a dry, argon-flushed Schlenk tube, dissolve Pd(OAc)₂ (0.02 equivalents) and SPhos (0.04 equivalents) in anhydrous THF. Stir the mixture at room temperature for 15-20 minutes. The choice of ligand is crucial, and biarylphosphine ligands like SPhos have proven effective in promoting these couplings.

-

Reactant Addition: To the catalyst solution, add 4-iodoanisole (1.0 equivalent).

-

Coupling Reaction: Slowly add the 0.5 M solution of 4-(ethoxycarbonyl)phenylzinc bromide (1.2 equivalents) to the reaction mixture at room temperature. The slight excess of the organozinc reagent ensures complete consumption of the electrophile.

-

Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up:

-

Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biphenyl product.

Safety and Handling of Organozinc Reagents

4-(Ethoxycarbonyl)phenylzinc bromide, like many organometallic reagents, is air and moisture sensitive. While not typically pyrophoric (igniting spontaneously in air) like tert-butyllithium, improper handling can lead to degradation of the reagent and potentially hazardous situations.

-

Inert Atmosphere: All manipulations should be carried out under an inert atmosphere (argon or nitrogen) using standard Schlenk line or glovebox techniques.[7][11]

-

Personal Protective Equipment (PPE): Safety glasses or goggles, a flame-retardant lab coat, and appropriate gloves (e.g., nitrile gloves) are mandatory. For larger scale operations, a face shield and more robust gloves may be necessary.[6][12][13]

-

Storage: Store the reagent solution in a tightly sealed container (e.g., a Sure/Seal™ bottle) under an inert atmosphere and in a cool, dry place, away from heat and incompatible materials.[12]

-

Quenching and Disposal: Unused or residual organozinc reagents must be quenched carefully. This is typically done by slowly adding the reagent to a stirred, cooled solution of a proton source, such as isopropanol or a saturated aqueous solution of ammonium chloride. The resulting mixture should be disposed of as hazardous waste according to institutional guidelines.[13]

References

-

New Chemical Synthesis of Functionalized Arylzinc Compounds from Aromatic or Thienyl Bromides under Mild Conditions Using a Simple Cobalt Catalyst and Zinc Dust. ACS Publications. Available at: [Link]

-

Microscopy Reveals: Impact of Lithium Salts on Elementary Steps Predicts Organozinc Reagent Synthesis and Structure. ACS Publications. Available at: [Link]

-

The preparation of novel organozinc reagents using highly reactive zinc. University of Nebraska - Lincoln DigitalCommons@University of Nebraska - Lincoln. Available at: [Link]

-

Procedures for Safe Use of Pyrophoric Organolithium Reagents. University of California, Irvine Environmental Health & Safety. Available at: [Link]

-

Role of LiCl in Generating Soluble Organozinc Reagents. ResearchGate. Available at: [Link]

-

Pyrophoric Reagents Handling in Research Labs. University of Washington Environmental Health & Safety. Available at: [Link]

-

Methods for the safe storage, handling, and disposal of pyrophoric liquids and solids in the laboratory. ACS Chemical Health & Safety. Available at: [Link]

-

Pyrophoric Liquids & Solids. Dartmouth College Environmental Health and Safety. Available at: [Link]

-

Mechanistic Studies of Organozinc Reagent Formation using Single-Particle Fluorescence Microscopy. eScholarship, University of California. Available at: [Link]

-

The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards. Lab Manager. Available at: [Link]

-

New Chemical Synthesis of Functionalized Arylzinc Compounds from Aromatic or Thienyl Bromides under Mild Conditions Using a Simple Cobalt Catalyst and Zinc Dust. ResearchGate. Available at: [Link]

-

Highly efficient, general procedure for the preparation of alkylzinc reagents from unactivated alkyl bromides and chlorides. PubMed. Available at: [Link]

-

NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF RACEMIC SECONDARY BENZYLIC BROMIDES WITH ARYLZINC REAGENTS. Organic Syntheses. Available at: [Link]

-

Negishi coupling. Wikipedia. Available at: [Link]

-

Negishi Coupling. Organic Chemistry Portal. Available at: [Link]

-

4-(Ethoxycarbonyl)phenylzinc bromide, 0.5M in THF, packaged under Argon in resealable ChemSeal^t bottles. Regent Chemicals. Available at: [Link]

-

Organozinc Reagents for Facile Synthetic Route to Diflunisal, Fenbufen and Felbinac. Moodle@Units. Available at: [Link]

-

Benzenepropanoic acid, 4-cyano-, ethyl ester. Organic Syntheses. Available at: [Link]

-

Preparation and Applications of Benzylic Zinc Chlorides. Lewis-Acid Promoted Additions of Organomagnesium and Organozinc Reagent. Ludwig-Maximilians-Universität München. Available at: [Link]

Sources

- 1. Mechanistic Studies of Organozinc Reagent Formation using Single-Particle Fluorescence Microscopy [escholarship.org]

- 2. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]

- 3. par.nsf.gov [par.nsf.gov]

- 4. researchgate.net [researchgate.net]

- 5. regentchemicals.com.sg [regentchemicals.com.sg]

- 6. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. "The preparation of novel organozinc reagents using highly reactive zin" by Li-shan Zhu [digitalcommons.unl.edu]

- 9. Negishi coupling - Wikipedia [en.wikipedia.org]

- 10. Negishi Coupling [organic-chemistry.org]

- 11. ehs.uci.edu [ehs.uci.edu]

- 12. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 13. The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards | Lab Manager [labmanager.com]

An In-Depth Technical Guide to the Solubility of 4-(Ethoxycarbonyl)phenylzinc Bromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-(Ethoxycarbonyl)phenylzinc bromide is a pivotal organozinc reagent, extensively utilized in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, for the formation of carbon-carbon bonds in the synthesis of complex organic molecules and pharmaceutical intermediates.[1][2] The solubility of this air- and moisture-sensitive reagent in organic solvents is a critical parameter that dictates its preparation, storage, and reactivity. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 4-(Ethoxycarbonyl)phenylzinc bromide, discusses the theoretical and practical factors influencing its solubility, and presents a detailed experimental protocol for its determination. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively handle and deploy this versatile reagent in their synthetic endeavors.

Introduction: The Significance of Solubility in Organozinc Chemistry

Organozinc halides (RZnX) are indispensable tools in modern organic synthesis due to their high functional group tolerance and moderate reactivity.[3][4] 4-(Ethoxycarbonyl)phenylzinc bromide, in particular, offers a convenient route to introduce the 4-(ethoxycarbonyl)phenyl moiety, a common structural motif in many biologically active compounds. The success of reactions employing this reagent is intrinsically linked to its solubility in the chosen reaction medium. Proper dissolution ensures a homogeneous reaction mixture, which is crucial for achieving optimal reaction kinetics, high yields, and reproducible results. Conversely, poor solubility can lead to heterogeneous reaction conditions, resulting in sluggish or incomplete conversions and difficulties in process scale-up.

This guide will delve into the nuanced subject of the solubility of 4-(Ethoxycarbonyl)phenylzinc bromide, moving beyond simple empirical observations to provide a deeper understanding of the underlying chemical principles.

Theoretical Framework for the Solubility of Organozinc Halides

The solubility of organozinc halides like 4-(Ethoxycarbonyl)phenylzinc bromide is governed by a complex interplay of factors, including the polarity of the solvent, the nature of the organozinc species in solution, and the presence of additives.

The Role of the Solvent

The polarity and coordinating ability of the solvent are paramount in dissolving organozinc reagents.

-

Coordinating Solvents: Ethereal solvents such as tetrahydrofuran (THF) are excellent choices for dissolving organozinc halides. The oxygen atoms in THF can coordinate to the Lewis acidic zinc center, forming a soluble complex. This coordination stabilizes the organozinc species and prevents aggregation, which can lead to precipitation. The commercial availability of 4-(Ethoxycarbonyl)phenylzinc bromide as a 0.5M solution in THF underscores the suitability of this solvent.[5][6]

-

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are also known to be effective in the preparation and use of organozinc reagents.[7][8] These solvents possess high dielectric constants and strong coordinating abilities, which can promote the dissolution of organozinc halides. NMR studies have indicated that organozinc compounds behave more carbanionically in DMSO, which can enhance their nucleophilicity and reactivity.[9]

-

Nonpolar Solvents: Symmetrical diorganozinc compounds (R₂Zn) can exhibit solubility in nonpolar solvents like cyclohexane due to their linear geometry and resulting zero dipole moment.[1] However, for organozinc halides such as 4-(Ethoxycarbonyl)phenylzinc bromide, which possess a polar zinc-halogen bond, solubility in nonpolar hydrocarbon solvents is generally expected to be low unless specific solubilizing additives are present.

The Influence of Additives: The "ate" Complex Formation

The addition of lithium halides, particularly lithium chloride (LiCl) , has been shown to dramatically enhance the formation and solubility of organozinc reagents in solvents like THF.[7][10] LiCl facilitates the solubilization of organozinc intermediates from the surface of the zinc metal during their preparation by forming soluble "ate" complexes of the type [RZnX₂]⁻Li⁺.[7] This mechanism effectively increases the concentration of the organozinc species in the solution phase.

Qualitative and Quantitative Solubility Profile

While comprehensive quantitative solubility data for 4-(Ethoxycarbonyl)phenylzinc bromide across a wide range of organic solvents is not extensively documented in the literature, a qualitative and semi-quantitative understanding can be constructed from available information and general principles of organozinc chemistry.

Table 1: Solubility Profile of 4-(Ethoxycarbonyl)phenylzinc Bromide in Common Organic Solvents

| Solvent | Solvent Type | Expected Solubility | Rationale & Remarks |

| Tetrahydrofuran (THF) | Ethereal, Coordinating | High | Commercially available as a 0.5M solution. The ether oxygen coordinates to the zinc center, promoting dissolution.[5][6] |

| 2-Methyltetrahydrofuran (2-MeTHF) | Ethereal, Coordinating | High | A common, greener alternative to THF with similar solvating properties. |

| Dioxane | Ethereal, Coordinating | Moderate to High | Another ethereal solvent capable of coordinating with the zinc center. |

| Toluene | Aromatic, Nonpolar | Low to Moderate | Generally, organozinc halides have limited solubility in nonpolar solvents. However, some aromatic organozinc compounds show solubility in hydrocarbons. Solubility may be enhanced in the presence of LiCl. |

| Hexane/Heptane | Aliphatic, Nonpolar | Very Low | Poor solvating power for polar organozinc halides. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong coordinating ability and high polarity favor dissolution. Can significantly influence reactivity.[7][8] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, its high polarity and coordinating nature promote solubility.[7] |

| Acetonitrile (MeCN) | Polar Aprotic | Moderate | A polar aprotic solvent, but generally a weaker coordinator to zinc compared to DMSO and DMF. |

Experimental Determination of Solubility: A Practical Guide

Given the air- and moisture-sensitive nature of 4-(Ethoxycarbonyl)phenylzinc bromide, its solubility must be determined using rigorous inert atmosphere techniques, such as a Schlenk line or a glovebox.[4][11] The following is a detailed protocol for determining the solubility of this reagent in a given organic solvent.

Necessary Equipment and Reagents

-

Schlenk line with a dual vacuum/inert gas manifold[11]

-

Glovebox (optional, but recommended for handling the solid reagent)

-

Schlenk flasks (various sizes)

-

Gas-tight syringes and needles

-

Cannula for liquid transfers

-

Magnetic stirrer and stir bars

-

Analytical balance (for use inside a glovebox or with careful handling)

-

NMR spectrometer

-

Anhydrous organic solvent of choice (thoroughly dried and degassed)

-

4-(Ethoxycarbonyl)phenylzinc bromide (solid or as a solution of known concentration)

-

Internal standard for NMR analysis (e.g., 1,3,5-trimethoxybenzene, ferrocene)

Experimental Workflow

The following workflow outlines the steps for preparing a saturated solution of 4-(Ethoxycarbonyl)phenylzinc bromide and determining its concentration.

Sources

- 1. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 2. schlenk-tec.com [schlenk-tec.com]

- 3. (PDF) NMR Spectroscopic Structural Determination of Organozinc Reagents: Evidence for “Highly Coordinated” Zincates [academia.edu]

- 4. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Determining Concentrations using NMR for Chemical Reactions [mestrelab.com]

- 7. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of an Elusive Solvent Effect in Organozinc Reagent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organozinc Reagents in DMSO Solvent: Remarkable Promotion of SN2′ Reaction for Allene Synthesis [organic-chemistry.org]

- 10. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

An In-depth Technical Guide to the Safe Handling of 4-(Ethoxycarbonyl)phenylzinc Bromide Solutions

Introduction: 4-(Ethoxycarbonyl)phenylzinc bromide is a versatile organozinc reagent, pivotal in modern organic synthesis for creating carbon-carbon bonds, particularly in Negishi cross-coupling reactions.[1][2] As with all organometallic reagents, its utility is matched by its potential hazards, stemming from its reactivity and the nature of the solvent in which it is supplied—typically tetrahydrofuran (THF).[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to handle this reagent safely and effectively. It moves beyond a simple recitation of safety data, delving into the causality behind recommended procedures to foster a culture of intrinsic safety and experimental integrity.

Section 1: Hazard Identification and Risk Assessment

The primary risk associated with 4-(Ethoxycarbonyl)phenylzinc bromide solution is a dual-hazard profile: the inherent reactivity of the organozinc solute and the hazardous properties of the THF solvent. A thorough understanding of both is critical for risk mitigation.

The Dual-Hazard Profile: Solute and Solvent

Organozinc compounds are known for their sensitivity to oxygen and moisture, which can lead to decomposition and unpredictable reactivity.[1][2][5] While generally less reactive than their Grignard or organolithium counterparts, they must be handled with care using air-free techniques.[6] The solvent, Tetrahydrofuran (THF), is a highly flammable liquid that can form explosive peroxides upon prolonged exposure to air and light, and its vapors can cause drowsiness or dizziness.[7]

Physicochemical & Reactivity Hazards

The properties and reactive hazards of a typical 0.5M solution of 4-(Ethoxycarbonyl)phenylzinc bromide in THF are summarized below.

| Property | Value / Characteristic | Rationale for Concern |

| Chemical Formula | C₉H₉BrO₂Zn | Organometallic compound.[3] |

| Molecular Weight | 294.46 g/mol | |

| Appearance | Solution in THF | The solvent dictates many of the physical hazards. |

| Sensitivity | Air and moisture sensitive.[3][5][6] | Contact with air or water can lead to degradation of the reagent and potentially exothermic reactions.[8] |

| Solvent | Tetrahydrofuran (THF) | Highly flammable.[7] |

| Solvent Flash Point | -17 °C (1.4 °F) - closed cup | Vapors can ignite at temperatures well below room temperature. |

| Stability | Store at 2-8°C. May form a precipitate.[3] | Refrigeration is required to maintain stability. The formation of precipitates can indicate degradation or solubility issues. |

| Peroxide Formation | The THF solvent can form explosive peroxides.[7] | Peroxides can detonate upon heating or shock. Never distill to dryness. |

Health Hazards

While specific toxicological data for the solute is not extensively documented, the hazards are inferred from related compounds and the solvent. The solution must be treated as a hazardous substance.

| Exposure Route | Potential Hazard | Recommended Action |

| Skin Contact | Causes skin irritation; may cause severe burns.[9] | Immediately wash with plenty of soap and water; remove contaminated clothing.[10][11] |

| Eye Contact | Causes serious eye irritation/damage.[9] | Flush with water for at least 15 minutes, holding eyelids open; seek immediate medical attention.[11][12] |

| Inhalation | Vapors (from THF) may cause drowsiness, dizziness, and respiratory irritation.[7][9] | Move the individual to fresh air. If breathing is difficult, administer oxygen.[10][11] |

| Ingestion | Harmful if swallowed.[7] May cause burns of the mouth and throat.[13] | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12][13] |

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

Mitigating the risks identified above requires a multi-layered approach, starting with robust engineering controls and followed by the correct use of PPE.

The Primacy of an Inert Atmosphere

The sensitivity of organozinc reagents to air and moisture necessitates that all manipulations be performed under an inert atmosphere, such as argon or nitrogen.[5][6] This is non-negotiable.

-

Glove Box: A glove box provides the most secure environment for handling air-sensitive materials.[14][15] It allows for an easily maintained inert atmosphere, making it ideal for complex or extended operations.

-

Schlenk Line: For syringe or cannula transfers, a well-maintained Schlenk line is a standard and effective tool. It allows for the evacuation of air from glassware and its replacement with an inert gas, creating the necessary environment for safe reagent handling.[14][16]

Essential PPE Protocol

PPE is the last line of defense. The choice of PPE must address both the chemical and fire hazards of the reagent solution.

-

Body Protection: A lab coat made of fire-resistant material, such as Nomex, is mandatory. Standard cotton or polyester lab coats are flammable and offer insufficient protection.[16]

-

Hand Protection: A two-layer glove system is recommended. Wear chemically resistant nitrile gloves as the inner layer. For the outer layer, leather or Kevlar gloves provide an additional barrier against fire in the event of a pyrophoric incident.[16] Always inspect gloves for integrity before use.

-

Eye and Face Protection: Safety goggles that provide a full seal around the eyes are required. For any transfer operations outside of a glove box, a full-face shield must be worn over the safety goggles to protect against splashes.[17]

Workflow Diagram: PPE Donning & Doffing Sequence

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Caption: Proper sequence for donning and doffing PPE.

Section 3: Standard Operating Procedures (SOPs) for Handling and Storage

Adherence to validated protocols is essential for both safety and experimental success.

Storage and Inspection

-

Storage: Store the reagent in its original container, typically a ChemSeal™ bottle, at 2-8°C in a designated, well-ventilated, and explosion-proof refrigerator.[3] Do not store with incompatible materials, especially water or other protic substances.

-

Inspection: Before use, allow the bottle to warm to room temperature to prevent atmospheric moisture condensation. Visually inspect the solution for significant precipitation.[3] Check the septum for punctures or degradation; a compromised seal can lead to reagent decomposition.[16]

Step-by-Step Protocol: Syringe/Cannula Transfer (Schlenk Line)

This protocol outlines the transfer of the reagent from a ChemSeal™ bottle to a reaction flask under an inert atmosphere.

-

Glassware Preparation: Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under a positive pressure of inert gas.

-

System Purge: Assemble the reaction flask on the Schlenk line and subject it to at least three vacuum/inert gas backfill cycles to remove atmospheric gases.

-

Secure Reagent Bottle: Securely clamp the 4-(Ethoxycarbonyl)phenylzinc bromide bottle in a fume hood.

-

Establish Positive Pressure: Puncture the septum of the reagent bottle with a needle connected to an inert gas line (e.g., via a bubbler) to introduce a slight positive pressure. This prevents air from entering when the reagent is withdrawn.[16]

-

Prepare Syringe: Use an oven-dried, gas-tight syringe with a Luer-lock needle.[8] Flush the syringe with inert gas several times.

-

Withdraw Reagent: Insert the syringe needle through the septum into the reagent bottle, ensuring the needle tip is below the liquid level. Slowly withdraw the desired volume of the solution.

-

Remove Bubbles: Invert the syringe and carefully expel any gas bubbles back into the reagent bottle headspace.

-

Transfer to Reaction Flask: Transfer the reagent by inserting the syringe needle through the septum on the reaction flask and slowly adding the solution.

-

Syringe Cleaning: Immediately and carefully quench the residual reagent in the syringe by drawing up a less reactive anhydrous solvent (like hexane), expelling it into a separate quenching flask, and then repeating with isopropanol, followed by methanol, and finally water.[8]

Quenching and Disposal of Residual Reagent

Never dispose of active organometallic reagents directly.

-

Prepare Quenching Station: In a fume hood, prepare a flask containing an anhydrous, non-reactive solvent (e.g., hexane or toluene) that is being stirred and cooled in an ice bath.

-

Slow Addition: Slowly add the excess organozinc solution to the cooled solvent.

-

Stepwise Quenching: Add a less reactive alcohol, such as isopropanol, dropwise to the stirred solution. The reaction can be exothermic, so control the addition rate to manage the temperature.[8]

-

Final Quench: Once the initial reaction subsides, slowly add methanol, followed by water to ensure complete neutralization.[8]

-

Disposal: The neutralized aqueous solution should be disposed of as hazardous waste in accordance with local regulations.[18]

Section 4: Emergency Response Protocols

Preparedness is paramount. All personnel must be familiar with these procedures before handling the reagent.

Spill Management

In the event of a spill, a calm and structured response is crucial.

Caption: Decision tree for responding to a reagent spill.

Spill Cleanup Steps:

-

Alert Personnel: Immediately alert others in the lab.

-

Isolate and Ventilate: If safe to do so, ensure the fume hood sash is lowered and ventilation is maximized. Isolate the spill area.[19]

-

Use Inert Absorbent: Cover the spill with a dry, inert absorbent material such as sand, diatomaceous earth, or vermiculite. DO NOT USE WATER OR COMBUSTIBLE MATERIALS LIKE SAWDUST. [10][20][21]

-

Collect Waste: Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste disposal.

-

Decontaminate: Decontaminate the spill surface using the stepwise quenching procedure described in Section 3.3.

Fire Response

The presence of THF makes this a significant fire risk.

-

Extinguishing Media: Use a Class D (for combustible metals) or a standard dry chemical (ABC) fire extinguisher. Carbon dioxide (CO₂) or foam extinguishers are also acceptable.[8][19]

-

CRITICAL – DO NOT USE WATER: Reacts violently with organometallic compounds and can spread the flammable solvent.[8][19]

-

Procedure: For a small, containable fire, use the appropriate extinguisher. For any larger fire, activate the fire alarm, evacuate the area, and call emergency services.

First Aid Measures

| Exposure | Immediate Action |

| Skin | Immediately remove contaminated clothing. Wash affected area with soap and plenty of water for at least 15 minutes.[10][11][12] Seek medical attention if irritation persists.[10] |

| Eyes | Immediately flush eyes with large amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[11][13] Remove contact lenses if easy to do.[12] Seek immediate medical attention. |

| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped or is difficult, provide artificial respiration or oxygen.[10][11] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. [10][13] Rinse mouth thoroughly with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention. [11] |

Conclusion

4-(Ethoxycarbonyl)phenylzinc bromide is a powerful synthetic tool, but its safe use hinges on a disciplined approach grounded in a deep understanding of its chemical nature. By prioritizing engineering controls, mandating appropriate PPE, and strictly adhering to validated handling and emergency protocols, researchers can harness its reactivity while ensuring the safety of themselves and their colleagues.

References

-

ACS Publications. (2024). Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types. Organic Process Research & Development. Retrieved from [Link]

-

Covestro. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

Society for Chemical Hazard Communication. (n.d.). SDS – SECTION 4 - Considerations for the Human Element. Retrieved from [Link]

-

Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. BESA. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

-

Qualitek. (2002). Safety Data Sheet. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation of Functionalized Solid Organozinc Pivalates with Enhanced Air and Moisture Stability. Retrieved from [Link]

-

Cleanroom Technology. (2018). Safely handling air-sensitive products. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

-

Case Western Reserve University. (2018). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. Retrieved from [Link]

-

Wikipedia. (n.d.). Organozinc chemistry. Retrieved from [Link]

-

Alfa Aesar. (2009). Material Safety Data Sheet. Retrieved from [Link]

-

Agilent. (2015). Safety data sheet. Retrieved from [Link]

-

Slideshare. (n.d.). ORGANOZINC REAGENT. Retrieved from [Link]

-

Regent Chemicals. (n.d.). 4-(Ethoxycarbonyl)phenylzinc bromide, 0.5M in THF, packaged under Argon in resealable ChemSeal^t bottles. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzenepropanoic acid, 4-cyano-, ethyl ester. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 4-(Ethoxycarbonyl)phenylzinc bromide, 0.5M in THF, packaged under Argon in resealable ChemSeal bottles, Thermo Scientific 50 mL | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 4. regentchemicals.com.sg [regentchemicals.com.sg]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 7. home.miracosta.edu [home.miracosta.edu]

- 8. artscimedia.case.edu [artscimedia.case.edu]

- 9. merckmillipore.com [merckmillipore.com]

- 10. solutions.covestro.com [solutions.covestro.com]

- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 12. tcichemicals.com [tcichemicals.com]

- 13. schc.org [schc.org]

- 14. ossila.com [ossila.com]

- 15. Safely handling air-sensitive products [cleanroomtechnology.com]

- 16. as.uky.edu [as.uky.edu]

- 17. epa.gov [epa.gov]

- 18. qualitek.com [qualitek.com]

- 19. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 20. download.basf.com [download.basf.com]

- 21. agilent.com [agilent.com]

Reactivity Profile of Para-Substituted Phenylzinc Bromides: A Mechanistic & Practical Guide

Topic: Reactivity Profile of Para-Substituted Phenylzinc Bromides Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads

Executive Summary

The deployment of organozinc reagents, particularly para-substituted phenylzinc bromides, has become a cornerstone of modern C–C bond formation, specifically within the Negishi cross-coupling framework. Unlike their magnesium or lithium counterparts, organozincs offer a unique balance: they are reactive enough to undergo transmetallation with transition metals but mild enough to tolerate sensitive functional groups (esters, nitriles, ketones) without protection.

This guide analyzes the reactivity profile of these reagents, dissecting the electronic influence of para-substituents on reaction kinetics. Crucially, we explore the "mismatched" Hammett trends between the oxidative addition and transmetallation steps—a frequent source of optimization failure in medicinal chemistry campaigns.

Synthesis & Preparation: The Knochel Standard

Before analyzing reactivity, one must ensure the integrity of the reagent. The "Knochel method"—direct insertion of zinc into aryl halides in the presence of Lithium Chloride (LiCl)—is the industry standard for generating functionalized phenylzinc bromides.

Why LiCl Matters

Classically, zinc insertion into aryl bromides is sluggish due to the passivation of the zinc surface by zinc oxide and the formation of insoluble aggregates. LiCl serves a dual purpose:

-

Solubilization: It breaks down the polymeric structure of the organozinc species (

) into reactive monomeric species ( -

Surface Activation: It aids in cleaning the metal surface, allowing the insertion to proceed at mild temperatures (often RT to 50°C), preventing the decomposition of sensitive para-substituents.

DOT Diagram: Preparation Workflow

Caption: Workflow for the preparation of functionalized phenylzinc bromides via the Knochel method.

The Reactivity Profile: Electronic Effects & Hammett Trends

The core of this guide addresses a critical question: How does the para-substituent affect the rate of the Negishi coupling?

The answer is complex because the reaction involves two distinct metal centers (Pd and Zn) with opposing electronic demands.

The Hammett Paradox

In a standard Negishi coupling between an aryl bromide (

-

Oxidative Addition (Pd): The Pd(0) species is nucleophilic. It reacts faster with electron-deficient aryl halides.

-

Hammett Rho (

):[1] Positive (approx. +2.0 to +2.5). -

Implication:

reacts much faster than

-

-

Transmetallation (Zn to Pd): The phenylzinc reagent acts as a nucleophile transferring the aryl group to the electrophilic Pd(II) center. Therefore, electron-rich zinc reagents transmetallate faster.

-

Hammett Rho (

):[1] Negative (approx. -1.0). -

Implication:

transmetallates faster than

-

Strategic Coupling Selection

Because the magnitude of the

However, if you encounter a stalled reaction, analyze your coupling partners. The ideal "matched" pair for maximum velocity is:

-

Electrophile: Electron-Deficient (e.g., p-CN, p-CF3).

-

Nucleophile (Zn): Electron-Rich (e.g., p-OMe, p-Me).

The "Mismatched" Case (Slowest): Coupling an electron-rich aryl halide (slow oxidative addition) with an electron-poor zinc reagent (slow transmetallation) is the "kinetic valley of death." In these cases, higher catalyst loading or specialized ligands (e.g., substituted biaryl phosphines like SPhos/XPhos) are required.

Data Summary: Relative Reactivity

| Para-Substituent | Electronic Effect ( | Reactivity as Aryl Halide (Electrophile) | Reactivity as Arylzinc (Nucleophile) | Stability of Zn Reagent |

| -OMe | -0.27 (Donating) | Low (Slow Ox. Add.) | High (Fast Transmet.) | High |

| -Me | -0.17 (Donating) | Moderate-Low | High | High |

| -H | 0.00 (Neutral) | Baseline | Baseline | High |

| -F | +0.06 (Inductive W/D) | Moderate | Moderate | High |

| -CO2Et | +0.45 (Withdrawing) | High | Low | Moderate* |

| -CN | +0.66 (Withdrawing) | Very High | Very Low | Moderate |

| -CF3 | +0.54 (Withdrawing) | High | Low | High |

*Note: Esters are stable at RT in Zn reagents, but can be prone to side reactions if the mixture is heated excessively.

Mechanism & Catalytic Cycle

Understanding the entry point of the zinc reagent is vital for troubleshooting.

DOT Diagram: Negishi Catalytic Cycle

Caption: The Negishi cycle. The zinc reagent enters at the Transmetallation step.[2][3][4][5][6] Electron-poor zincs slow this step.

Experimental Protocols

Preparation of p-Carbethoxyphenylzinc Bromide (Knochel Method)

This protocol is representative for electron-withdrawing groups.

-

Activation: In an argon-flushed Schlenk flask, add LiCl (1.1 equiv, anhydrous) and Zn dust (1.5 equiv). Dry under high vacuum at 140°C for 2 hours. Cool to RT.

-

Solvent: Add dry THF to create a ~1M concentration relative to zinc.

-

Activation (Chemical): Add 5 mol% of 1,2-dibromoethane and heat to reflux for 1 minute. Cool. Add 3 mol% TMSCl and stir for 5 minutes.

-

Insertion: Add ethyl 4-bromobenzoate (1.0 equiv) neat or as a concentrated THF solution. Stir at RT.

-

Note: For electron-rich bromides (e.g., p-bromoanisole), mild heating (40-50°C) may be required.

-

-

Completion: Monitor by GC-MS (aliquot quenched with dilute HCl). Once starting material is consumed, stop stirring and let zinc settle.

-

Transfer: Cannulate the supernatant into a dry, argon-filled flask.

Titration (Iodine Method)

Crucial for Stoichiometry: You cannot assume 100% yield.

-

Weigh exactly ~250 mg of Iodine (

) into a dry flask. -

Dissolve in 5 mL of 0.5M LiCl in THF (LiCl accelerates the color change).

-

Add the organozinc solution dropwise via a tared syringe.

-

Endpoint: The dark brown solution turns transparent/colorless.

-

Calculation:

Troubleshooting & Stability

Homocoupling (The "Second Transmetallation")

If you observe significant homocoupling of the electrophile (

-

Fix: Slow down the addition of the zinc reagent (syringe pump) or switch to a more active catalyst (e.g., Pd-PEPPSI) to consume the transmetallated species faster.

Thermal Stability[8]

-

Electron-Rich (p-OMe, p-Me): Very stable. Can be stored at 4°C for weeks.

-

Electron-Poor (p-CN, p-CO2Et): Moderately stable. Best used within 24-48 hours.

-

Ortho-Substitution: If a para-substituted reagent also has an ortho-substituent, stability drops significantly due to steric strain and potential elimination pathways.

Solvent Effects

While THF is standard, highly polar cosolvents (NMP, DMI) can drastically accelerate the reaction by coordinating to the zinc, making the organic group more nucleophilic ("naked anion" effect).

-

Recommendation: If a reaction with an electron-poor zinc reagent is sluggish, add 10-20% NMP to the reaction mixture.

References

-

Krasovskiy, A., & Knochel, P. (2006).[7] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 45(18), 2958-2961. Link

-

Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 126(40), 13028-13029. Link

-

Krasovskiy, A., & Knochel, P. (2006).[7] Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Synthesis, 2006(05), 890-891. Link

-

Xu, G., & Fu, G. C. (2010). Structure-Reactivity Relationships in Negishi Cross-Coupling Reactions. Chemistry – A European Journal, 16(1), 248-253. Link

-

Böck, K., Feil, J. E., Karaghiosoff, K., & Koszinowski, K. (2015). Kinetics and Intermediates of the Negishi Cross-Coupling Reaction. Chemistry – A European Journal, 21(14), 5548-5560. Link

Sources

- 1. Structure-reactivity relationships in negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 4. Negishi coupling - Wikipedia [en.wikipedia.org]

- 5. Revealing a second transmetalation step in the Negishi coupling and its competition with reductive elimination: improvement in the interpretation of the mechanism of biaryl syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 7. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]

Technical Guide: Stability, Storage, and Quality Control of Organozinc Halides

Executive Summary

Organozinc halides (

However, this utility is often compromised by their cryptic stability profile. Researchers frequently encounter "dead" reagents despite proper theoretical storage, leading to failed campaigns. This guide moves beyond basic handling to explain the physicochemical mechanisms of organozinc degradation—specifically the Schlenk equilibrium and hydrolysis—and provides a self-validating quality control protocol (Knochel Titration) to ensure experimental success.

Part 1: The Chemistry of Instability

To store organozinc reagents effectively, one must understand why they degrade. It is rarely simple thermal decomposition; rather, it is a combination of atmospheric ingress and thermodynamic equilibration.

The Schlenk Equilibrium

Organozinc halides in solution exist in a dynamic equilibrium known as the Schlenk equilibrium.[2] This is not a degradation pathway per se, but it dictates the species available for reaction.

In ethereal solvents (THF), this equilibrium is influenced by the presence of salts. Over time, or with temperature fluctuations, the zinc halide byproduct (

The Role of Lithium Chloride (LiCl)

Modern organozinc chemistry, pioneered by Paul Knochel, often utilizes LiCl as an additive.[3] LiCl is not merely a bystander; it acts as a solubilizing agent .

-

Mechanism: LiCl coordinates to the zinc species, forming soluble zincate-like complexes (e.g.,

). -

Impact: This prevents the precipitation of reactive species and stabilizes the reagent against aggregation, significantly extending shelf-life compared to "salt-free" organozincs.

Hydrolysis and Oxidation

The primary cause of shelf-life failure is septum compromise.

-

Hydrolysis:

-

Oxidation:

(Peroxides may form transiently)

Unlike Grignards, which form a visible crust that seals the solution, organozinc degradation products often remain soluble or form fine silts that are easily ignored, leading to the use of inactive reagents.

Visualization: Stability & Equilibrium Pathways

Figure 1: The Schlenk equilibrium dictates speciation, while moisture ingress leads to irreversible deactivation.

Part 2: Storage Protocols & Shelf-Life

There is no universal "expiration date" for organozincs. Stability is a function of the R-group (sterics/electronics), solvent, and additives.[4]

Storage Conditions Matrix

| Variable | Recommendation | Scientific Rationale |

| Temperature | 4°C to 8°C | Slows Schlenk equilibration and hydrolysis rates. Avoid freezing, which can crash out salts ( |

| Container | Sure/Seal™ or AcroSeal™ | Teflon-lined septa are mandatory. Once pierced, the "clock starts." For long-term, over-seal with Parafilm and store in a secondary container with desiccant. |

| Headspace | Argon (Ar) | Argon is heavier than air and forms a protective blanket. Nitrogen ( |

| Solvent | THF or MeTHF | Ethereal solvents coordinate Zn, stabilizing the monomeric species. |

Estimated Shelf-Life (Unopened vs. Opened)

-

Commercially Packaged (Unopened): 12–18 months at 4°C.

-

Opened (Septum Pierced):

Part 3: Quality Control (The Knochel Titration)

Trustworthiness Pillar: Never assume the label concentration is accurate after the bottle has been opened. You must validate the reagent concentration.[6]

The standard acid-base titration used for Grignards/Lithiums is inaccurate for organozincs due to their lower basicity and the interference of zinc alkoxides. The Iodine/LiCl Titration (Knochel Method) is the industry standard.

The Mechanism

Iodine (Step-by-Step Protocol

Materials:

-

Iodine (

), resublimed (Solid). -

Lithium Chloride (

), anhydrous.[8] -

Dry THF.[7]

-

Schlenk flask or round-bottom flask with septum.[7]

Workflow:

-

Drying: Flame-dry a 10 mL flask under vacuum and backfill with Argon (3 cycles).

-

Charge Standards: Add accurately weighed Iodine (

mg, approx 250 mg) and LiCl (approx 100-150 mg).-

Why LiCl? It solubilizes the

byproduct.[3] Without LiCl, precipitates form, obscuring the endpoint.

-

-

Solvation: Add 2–3 mL of dry THF. Stir until iodine is fully dissolved (Dark Brown solution).

-

Cooling: Cool the solution to 0°C (Ice bath).

-

Why? Suppresses side reactions (Wurtz coupling) that can consume extra reagent.

-

-

Titration: Add the organozinc reagent dropwise via a 1.0 mL syringe (graduated).

-

Endpoint: Stop immediately when the solution becomes completely colorless .

Calculation

Visualization: Titration Workflow

Figure 2: The Knochel Titration workflow ensures precise molarity determination.

Part 4: Handling & Safety[6][9]

While organozinc halides are less pyrophoric than dialkylzincs (

Personal Protective Equipment (PPE)[9]

-

Standard: Flame-resistant lab coat, safety glasses with side shields, nitrile gloves.

-

High Concentration (>1.0 M): Use a face shield and work strictly within a fume hood.

Handling Techniques

-

Syringe Transfer: Always use the "positive pressure" technique. Fill the reagent bottle with inert gas (Ar) to pressurize it slightly before withdrawing liquid. This prevents air from being sucked in when the needle is removed.

-

Needle Choice: Use long, wide-bore needles (18G or 20G) to prevent clogging if minor precipitates are present.

Quenching Spills

Do not use water directly.

-

Cover the spill with dry sand or vermiculite.

-

Slowly add a non-protic solvent (e.g., heptane) to dilute.

-

Quench carefully with isopropanol or butanol before adding water.

References

-

Knochel, P., et al. "A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents."[8][9][10] Synthesis, 2006(5), 890–891.[8] Link

-

Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 2004, 43(25), 3333–3336. (Discusses the solubilizing role of LiCl). Link

-